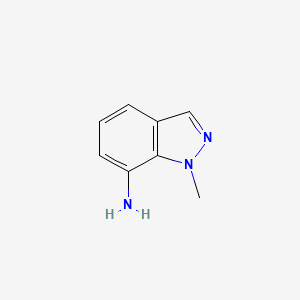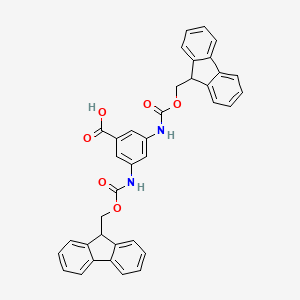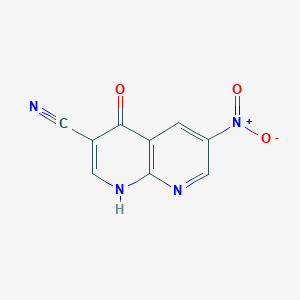
3-硝基-4-(三氟甲氧基)苯甲酸
描述
3-Nitro-4-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4F3NO5 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Nitro-4-(trifluoromethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Nitro-4-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化合物中的光物理性质
- 研究表明,3-硝基-4-(三氟甲氧基)苯甲酸衍生物,如3-硝基-4-苄氧基苯甲酸,已被用于测试电子吸引基团对镧系配位化合物光物理性质的影响。在这个位置存在一个电子吸引基团会显著降低Tb(3+)-中心发光的整体敏化效率,因为通过NO(2)取代基的pi*-n跃迁来耗散激发能量 (Sivakumar et al., 2010)。
晶体学和光谱表征
- 已对硝基三氟甲基苯甲酸的异构体进行了研究,包括4-硝基-2-(三氟甲基)苯甲酸和4-硝基-3-(三氟甲基)苯甲酸,以了解它们的立体相互作用以及三氟甲基基团如何影响整体结构 (Diehl III et al., 2019)。
发光敏化
- 与3-硝基-4-(三氟甲氧基)苯甲酸相关的硫代苯基衍生的硝基苯甲酸配体已被评估为Eu(III)和Tb(III)发光的潜在敏化剂,表明它们在开发发光材料中的相关性 (Viswanathan & Bettencourt-Dias, 2006)。
水解研究
- 对与3-硝基-4-(三氟甲氧基)苯甲酸密切相关的4-硝基-2-(三氟乙酰胺基)苯甲酸的水解进行了广泛研究,提供了关于这类化合物在不同pH条件下行为的见解 (Broxton, 1984)。
抗结核病前体的合成
- 类似于3-硝基-4-(三氟甲氧基)苯甲酸的化合物,如2-氯-3-硝基-5-(三氟甲基)苯甲酸,已被表征为合成新的抗结核药物候选化合物的前体,展示了该化合物在药物化学中的潜力 (Richter et al., 2021)。
安全和危害
作用机制
Target of Action
It is known to inhibitCYP1A2 , a member of the cytochrome P450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
Given its inhibitory effect on cyp1a2, it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .
Biochemical Pathways
Considering its inhibitory effect on cyp1a2, it may impact pathways involving the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of 3-Nitro-4-(trifluoromethoxy)benzoic acid include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of solubility in lipids .
Result of Action
Its inhibition of cyp1a2 could potentially affect the metabolism of certain drugs and other substances within the body .
生化分析
Biochemical Properties
3-Nitro-4-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For example, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of 3-Nitro-4-(trifluoromethoxy)benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the MAPK signaling pathway, leading to altered gene expression and changes in cellular responses to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Nitro-4-(trifluoromethoxy)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from catalyzing its substrate . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Nitro-4-(trifluoromethoxy)benzoic acid in laboratory settings are crucial for its effectiveness in research . Over time, the compound may degrade, leading to a decrease in its inhibitory activity . Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation . For instance, prolonged exposure to the compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 3-Nitro-4-(trifluoromethoxy)benzoic acid vary with different dosages . At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as liver damage and altered metabolic function .
Metabolic Pathways
3-Nitro-4-(trifluoromethoxy)benzoic acid is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, inhibition of cytochrome P450 enzymes can result in the accumulation of unmetabolized substrates, affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of 3-Nitro-4-(trifluoromethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 3-Nitro-4-(trifluoromethoxy)benzoic acid is critical for its function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . The localization of the compound can also influence its stability and degradation, affecting its overall efficacy .
属性
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCQTKUSLDFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595253 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-77-0 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)
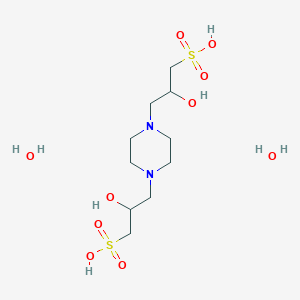
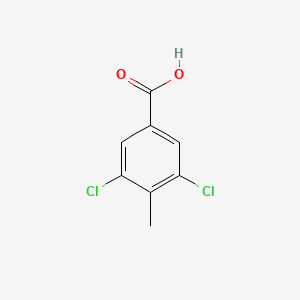
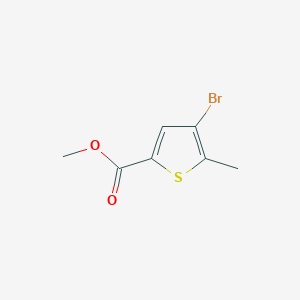

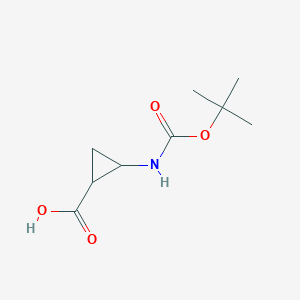

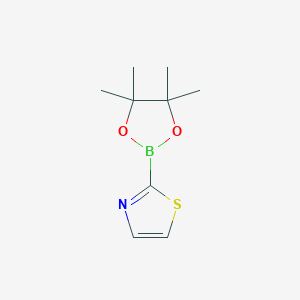
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)
